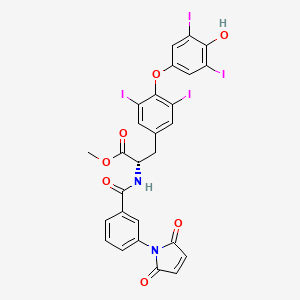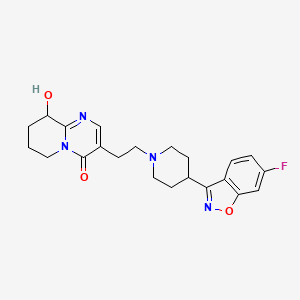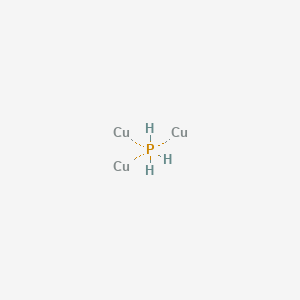
T-705 Ribofuranose-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of T-705 Ribofuranose-13C5 involves the incorporation of carbon-13 isotopes into the ribofuranose moietyThe reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: T-705 Ribofuranose-13C5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound include various derivatives that retain the antiviral properties of the parent compound. These derivatives are used in further studies to explore their potential as antiviral agents .
Applications De Recherche Scientifique
T-705 Ribofuranose-13C5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of antiviral activity and to develop new antiviral agents. In biology, it is used to investigate the interactions between the compound and viral enzymes. In medicine, it is used in the development of antiviral drugs, particularly for the treatment of influenza and other viral infections. In industry, it is used in the production of antiviral agents and in the development of new therapeutic strategies .
Mécanisme D'action
The mechanism of action of T-705 Ribofuranose-13C5 involves its conversion to T-705-4-ribofuranosyl-5′-triphosphate (T-705RTP) by intracellular enzymes. T-705RTP functions as a nucleotide analog that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of the influenza virus. This inhibition prevents the replication of the viral RNA, thereby exerting its antiviral effects. The compound is recognized as a substrate by RdRp and competes with natural nucleotides, leading to the termination of viral RNA synthesis .
Comparaison Avec Des Composés Similaires
T-705 Ribofuranose-13C5 is unique in its ability to selectively inhibit viral RNA polymerase. Similar compounds include ribavirin and remdesivir, which also act as nucleotide analogs but have different mechanisms of action and target different viral enzymes. Ribavirin, for example, inhibits inosine monophosphate dehydrogenase, while remdesivir targets the RNA-dependent RNA polymerase of different viruses. The unique structure and mechanism of this compound make it a valuable compound in antiviral research .
List of Similar Compounds:- Ribavirin
- Remdesivir
- Favipiravir (T-705)
- Sofosbuvir
This compound stands out due to its specific targeting of the influenza virus RNA polymerase and its potential for use in a wide range of antiviral applications .
Propriétés
Formule moléculaire |
C10H12FN3O6 |
|---|---|
Poids moléculaire |
294.18 g/mol |
Nom IUPAC |
4-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/i2+1,3+1,6+1,7+1,10+1 |
Clé InChI |
LKZVKGXWHGKNSF-SFKMAKHUSA-N |
SMILES isomérique |
C1=C(N=C(C(=O)N1[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O)C(=O)N)F |
SMILES canonique |
C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)






